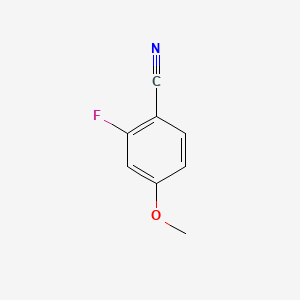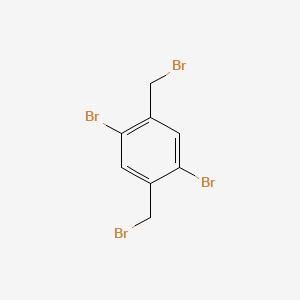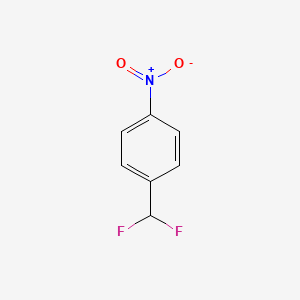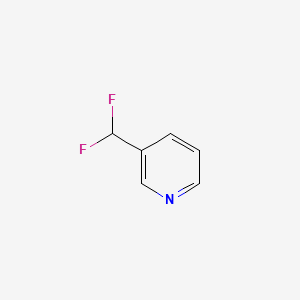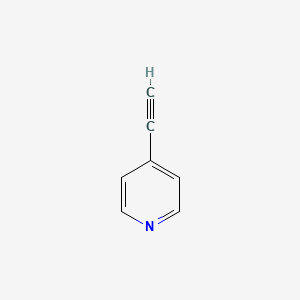![molecular formula C12H7F3O3 B1298721 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde CAS No. 306936-00-5](/img/structure/B1298721.png)
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde” is an organic compound . It is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . It has shown potential antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves a multistep reaction sequence, including the condensation of various aldehydes and acetophenones .Molecular Structure Analysis
The molecular formula of “5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde” is C12H7F3O3 . The structure is characterized by a furan ring attached to a phenyl group, which is further substituted with a trifluoromethoxy group .Physical And Chemical Properties Analysis
The molecular weight of “5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde” is 256.18 g/mol . It has a topological polar surface area of 39.4 Ų .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been found to have antimicrobial properties . It has been shown to have moderate action against Candida albicans, a common yeast that can cause infections in humans . It also shows higher activity against Aspergillus niger, a type of fungus, as well as bacteria such as Escherichia coli and Bacillus cereus .
Antifungal Activity
The compound has potential as an antifungal agent . Docking studies have shown that it can bind to the active pocket of Escherichia coli LeuRS, which is a key enzyme in the microorganism . This binding can result in antibacterial activity .
Inhibition of Leucyl-tRNA Synthetase
The compound has been found to inhibit leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS is an enzyme that plays a crucial role in protein synthesis, and its inhibition can lead to the death of the microorganism .
Potential Treatment for Glaucoma
The compound has been found in FDA-approved drugs used for the treatment of glaucoma . Glaucoma is a group of eye conditions that damage the optic nerve, which is vital for good vision .
Use in Drug Synthesis
The compound is used in the synthesis of various drugs . Its trifluoromethyl group is a common feature in many FDA-approved drugs .
Research in Boron Chemistry
The compound has been used in research related to boron chemistry . Boron compounds have a wide range of applications, from medicine to materials science .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(7-16)17-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWIIGCXFJJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352257 |
Source


|
| Record name | 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde | |
CAS RN |
306936-00-5 |
Source


|
| Record name | 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

